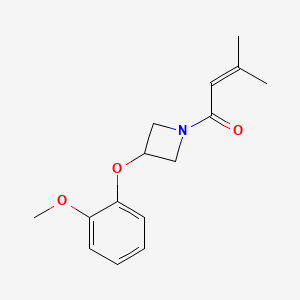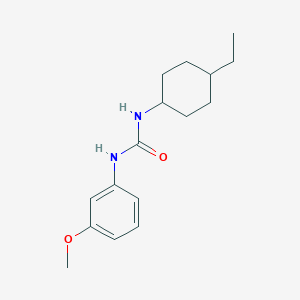![molecular formula C15H10F6N2O3S B5426802 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B5426802.png)
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 461.47 g/mol.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. This compound has also been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurological disorders.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound has been shown to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials.
In catalysis, this compound has been used as a ligand for various metal catalysts. This compound has been shown to enhance the catalytic activity of these metal catalysts, making them more efficient in various reactions.
Wirkmechanismus
The exact mechanism of action of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This compound has been shown to bind to GABA-A receptors, which are involved in the regulation of neuronal excitability. By binding to these receptors, this compound may modulate their activity, leading to the observed anticonvulsant and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. This compound has also been shown to exhibit anxiolytic effects in rats. This compound has been shown to modulate the activity of GABA-A receptors, leading to the observed effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is its good solubility and thermal stability, which make it a promising candidate for the development of new materials. This compound has also been shown to exhibit good anticonvulsant and antinociceptive effects in animal models, making it a potential drug target for the treatment of various diseases.
One of the limitations of this compound is its low yield in the synthesis process. The overall yield of this compound synthesis is around 50%, which makes it difficult to produce large quantities of the compound for further studies.
Zukünftige Richtungen
There are several future directions for the study of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide. One potential direction is the development of new materials using this compound as a building block. This compound has been shown to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials with unique properties.
Another potential direction is the study of this compound as a drug target for the treatment of various diseases, including cancer and neurological disorders. This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models, making it a potential candidate for further studies.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models, making it a potential drug target for the treatment of various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesemethoden
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide can be synthesized through a multi-step process involving several reactions. The first step involves the reaction of 4-trifluoromethoxyaniline with trifluoromethanesulfonyl chloride to produce 4-trifluoromethoxy-N-trifluoromethanesulfonylaniline. This intermediate is then reacted with 2,2,2-trifluoroethylamine to produce this compound. The overall yield of this process is around 50%.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5426729.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)

![4-[(2-methoxyethoxy)acetyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5426780.png)
![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5426792.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5426804.png)
![[4-(benzyloxy)benzyl]methylamine hydrochloride](/img/structure/B5426810.png)